molecular formula C17H22N4O4S B2928546 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide CAS No. 1797175-58-6

4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide

Cat. No.: B2928546
CAS No.: 1797175-58-6
M. Wt: 378.45
InChI Key: IJNCRJBSVHZNAY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrano[4,3-c]pyrazole core, which is known for its diverse biological activities. The compound’s structure includes a benzamide moiety, which is often associated with various pharmacological properties.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide typically involves multicomponent reactions. These reactions are efficient and versatile, allowing for the construction of complex molecules in a single step. The synthesis often employs green chemistry principles, such as the use of microwave and ultrasound-assisted techniques, benign catalysts, and biodegradable solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the selection of eco-friendly solvents and catalysts aligns with the principles of sustainable chemistry .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of the human Chk1 kinase enzyme, which plays a role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide is unique due to its specific structural features, such as the dimethylsulfamoyl and benzamide moieties. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20(2)26(23,24)13-6-4-12(5-7-13)17(22)18-10-15-14-11-25-9-8-16(14)21(3)19-15/h4-7H,8-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNCRJBSVHZNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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